dichlorotris(1,10-phenanthroline)-ruthenium(II) hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichlorotris(1,10-phenanthroline)-ruthenium(II) hydrate is a coordination compound that features ruthenium(II) as the central metal ion coordinated to three 1,10-phenanthroline ligands and two chloride ions. This compound is known for its unique photophysical and electrochemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dichlorotris(1,10-phenanthroline)-ruthenium(II) hydrate typically involves the reaction of ruthenium(III) chloride with 1,10-phenanthroline in an appropriate solvent. The reaction is often carried out under reflux conditions to ensure complete coordination of the ligands to the ruthenium center. The general reaction can be represented as follows:
RuCl3⋅3H2O+3phen→[Ru(phen)3Cl2]⋅H2O+HCl
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the laboratory-scale procedures with potential scaling up involving larger reaction vessels and more controlled environments to ensure purity and yield.
Chemical Reactions Analysis
Types of Reactions
Dichlorotris(1,10-phenanthroline)-ruthenium(II) hydrate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: The ruthenium center can participate in redox reactions, switching between different oxidation states.
Substitution Reactions: Ligands coordinated to the ruthenium center can be substituted by other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and cerium(IV) ammonium nitrate.
Reduction: Reducing agents such as sodium borohydride and hydrazine can be used.
Substitution: Ligand exchange reactions often involve the use of excess ligands and may require heating or the presence of a catalyst.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state complexes, while substitution reactions can result in new coordination compounds with different ligands.
Scientific Research Applications
Dichlorotris(1,10-phenanthroline)-ruthenium(II) hydrate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic transformations and as a photosensitizer in photochemical reactions.
Biology: Investigated for its potential as an anticancer agent due to its ability to intercalate with DNA.
Medicine: Explored for its photodynamic therapy applications, where it can generate reactive oxygen species upon light irradiation.
Industry: Utilized in the development of luminescent materials and sensors due to its unique photophysical properties.
Mechanism of Action
The mechanism of action of dichlorotris(1,10-phenanthroline)-ruthenium(II) hydrate involves its interaction with molecular targets such as DNA. The compound can intercalate between nucleobases, disrupting the DNA structure and inhibiting replication. Additionally, upon light activation, it can produce reactive oxygen species that induce cellular damage.
Comparison with Similar Compounds
Similar Compounds
- Tris(1,10-phenanthroline)iron(II)
- Tris(1,10-phenanthroline)cobalt(II)
- Tris(1,10-phenanthroline)nickel(II)
Uniqueness
Dichlorotris(1,10-phenanthroline)-ruthenium(II) hydrate is unique due to its combination of photophysical and electrochemical properties, which are not as pronounced in similar compounds with different central metal ions. The ruthenium center provides a balance of stability and reactivity, making it particularly suitable for applications in photodynamic therapy and as a photosensitizer.
Properties
IUPAC Name |
1,10-phenanthroline;ruthenium(2+);dichloride;hydrate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C12H8N2.2ClH.H2O.Ru/c3*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;;;/h3*1-8H;2*1H;1H2;/q;;;;;;+2/p-2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGNGRGQLNAWTJI-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.O.[Cl-].[Cl-].[Ru+2] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H26Cl2N6ORu |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
730.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
A: [Ru(phen)3]2+ exhibits luminescence that is quenched by the presence of oxygen. This property allows its use as a probe for measuring oxygen partial pressure (pO2) both in vitro and in vivo []. Research suggests that [Ru(phen)3]2+ enters endothelial cells via endocytosis and is then distributed to various organelles, including peroxisomes and endosomes, before being eliminated through exocytosis []. This cellular localization contributes to its low phototoxicity, even at light doses significantly higher than those used for pO2 measurements [].
A: [Ru(phen)3]2+ serves as a sensitive signal compound in electrochemiluminescence (ECL) biosensors [, ]. For example, it can be incorporated into an ECL aptasensor for detecting Tumor Necrosis Factor-alpha (TNF-α) secreted by cells []. This approach exploits the interaction between [Ru(phen)3]2+, graphene oxide, and a specific aptamer, enabling highly sensitive and selective protein detection []. Similarly, [Ru(phen)3]2+ is used in ECL biosensors for detecting specific DNA sequences, where it intercalates into the grooves of double-stranded DNA generated during amplification reactions, leading to a detectable ECL signal [].
A: The characteristics of [Ru(phen)3]2+-based TSPs, such as temperature sensitivity, luminescent intensity, and photostability, are significantly influenced by the choice of polymer, solvent, and dye concentration in the formulation []. Studies show that formulations using polyacrylic acid as a polymer exhibit more desirable properties for TSP applications, including linear calibration curves, high luminescent intensity, and good photostability compared to those using polymethyl methacrylate [].
A: Electrochemiluminescence (ECL) is widely used to detect and quantify [Ru(phen)3]2+, especially in the context of biosensing applications [, , ]. This technique relies on the light emission from [Ru(phen)3]2+ upon electrochemical excitation, offering high sensitivity and selectivity.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.